molecular formula C16H17ClN2O3S B3919646 N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B3919646
M. Wt: 352.8 g/mol
InChI Key: NPWXPCWTPLNEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as CGP 49823, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. In

Mechanism of Action

CGP 49823 has been shown to selectively inhibit the function of certain receptors, such as the NMDA receptor, by binding to a specific site on the receptor. This binding prevents the receptor from functioning properly, which affects the biochemical and physiological processes that the receptor is involved in. This mechanism of action has been extensively studied and has been shown to have potential therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The selective inhibition of specific receptors by CGP 49823 has been shown to have various biochemical and physiological effects in the body. For example, the inhibition of the NMDA receptor has been shown to affect learning and memory processes, as well as pain perception. CGP 49823 has also been shown to affect other receptors, such as the GABA receptor, which is involved in anxiety and stress responses.

Advantages and Limitations for Lab Experiments

CGP 49823 has several advantages for use in lab experiments, including its high purity and selectivity for specific receptors. However, this compound also has limitations, such as its potential toxicity and the need for careful dosing and handling.

Future Directions

There are several future directions for research on CGP 49823, including the development of more selective and potent compounds that target specific receptors. Additionally, further research is needed to explore the potential therapeutic benefits of CGP 49823 in various neurological and psychiatric disorders. Finally, more research is needed to understand the potential side effects and limitations of using this compound in lab experiments and potential clinical applications.
Conclusion:
CGP 49823 is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes in the body. While there are advantages and limitations to using CGP 49823 in lab experiments, this compound has the potential to be a valuable tool for studying specific receptors and their role in various neurological and psychiatric disorders. Further research is needed to explore the potential therapeutic benefits and limitations of using CGP 49823 in lab experiments and potential clinical applications.

Scientific Research Applications

CGP 49823 has been extensively studied for its potential use in various scientific research applications, including as a tool to study the role of specific receptors in the body. This compound has been shown to selectively inhibit the function of certain receptors, such as the NMDA receptor, which is involved in learning and memory processes. CGP 49823 has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression.

properties

IUPAC Name

2-(5-chloro-2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-11-3-7-14(8-4-11)23(21,22)19(10-16(18)20)15-9-13(17)6-5-12(15)2/h3-9H,10H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPWXPCWTPLNEGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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